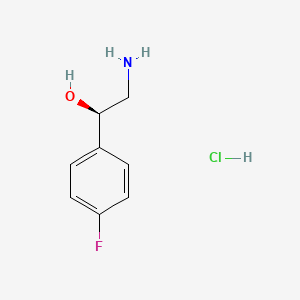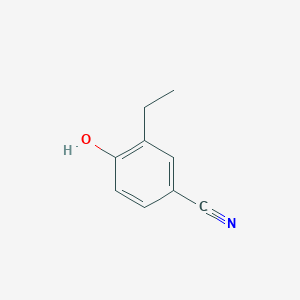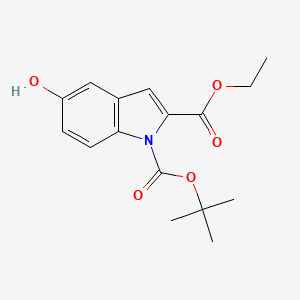
3-Bromo-4-methyl-1,8-naphthyridine
Overview
Description
3-Bromo-4-methyl-1,8-naphthyridine is a heterocyclic compound .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 3-Bromo-4-methyl-1,8-naphthyridine, has been achieved through various methods . One of the common methods is the Friedlander reaction .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-methyl-1,8-naphthyridine consists of a fused system of two pyridine rings . The InChI code for this compound is1S/C9H7BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 . Chemical Reactions Analysis
The Friedlander reaction is a key chemical reaction involved in the synthesis of 1,8-naphthyridines . This reaction involves the condensation of 2-aminobenzylamine and a carbonyl compound to form a quinoline .Physical And Chemical Properties Analysis
3-Bromo-4-methyl-1,8-naphthyridine is a solid substance . It has a molecular weight of 223.07 .Scientific Research Applications
Chemical Reactions and Properties
Chemical Behavior with Potassium Amide
3-Bromo-4-methyl-1,8-naphthyridine reacts with potassium amide in liquid ammonia, leading to the formation of 3,4-didehydro-1,8-naphthyridine. This reaction is similar to those observed with other naphthyridine derivatives (Plas, Woźniak, & Veldhuizen, 2010).
Synthesis of Derivatives
3-Bromo-4-methyl-1,8-naphthyridine has been used in the synthesis of various 1,8-naphthyridine derivatives. These derivatives exhibit a range of biological activities, including antibacterial and antiviral properties (Hawes & Wibberley, 1967).
Biological and Pharmacological Applications
Antimalarial Activity
Derivatives of 3-Bromo-4-methyl-1,8-naphthyridine, such as N4-substituted 7-bromo-1,5-naphthyridin-4-amines, have shown significant antimalarial activity. These compounds were synthesized through a series of nucleophilic replacements and exhibited potent effects against Plasmodium vinckei vinckei (Barlin & Tan, 1985).
Inhibition of Efflux Pumps in Bacteria
Certain 1,8-naphthyridine derivatives, including those related to 3-Bromo-4-methyl-1,8-naphthyridine, have been investigated for their ability to inhibit efflux pumps in multiresistant Staphylococcus aureus strains. These studies aim to combat antibiotic resistance in bacteria (Oliveira-Tintino et al., 2020).
Broad Spectrum of Biological Activities
1,8-Naphthyridine derivatives, including 3-Bromo-4-methyl-1,8-naphthyridine, have demonstrated a wide range of biological properties. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Additionally, they show potential in treating neurological disorders and other conditions (Madaan et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Bromo-4-methyl-1,8-naphthyridine is a derivative of the 1,8-naphthyridines class of compounds . This class of compounds has been found to exhibit diverse biological activities and photochemical properties . .
Mode of Action
It’s known that 1,8-naphthyridines interact with their targets through various mechanisms, which can lead to changes in cellular processes . The specific interactions of 3-Bromo-4-methyl-1,8-naphthyridine with its targets remain to be elucidated.
Biochemical Pathways
1,8-naphthyridines, in general, have been found to influence a variety of biological pathways due to their diverse biological activities .
Result of Action
1,8-naphthyridines have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
3-bromo-4-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZALCOKNIMKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-1,8-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1376443.png)








![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)
![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)
